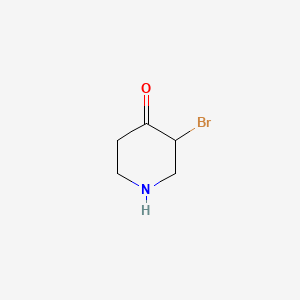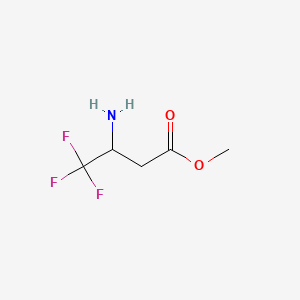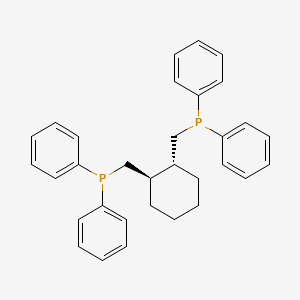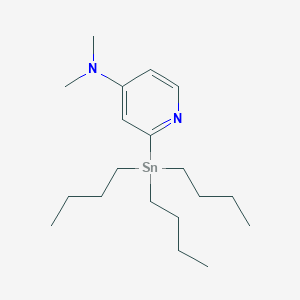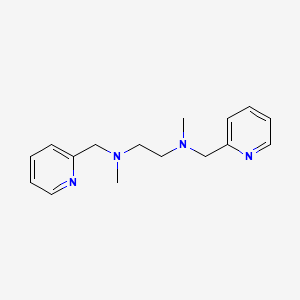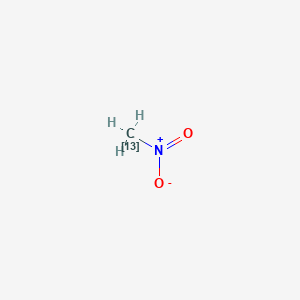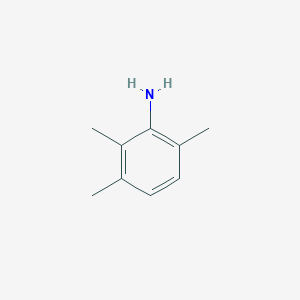
2,3,6-Trimethylanilin
Übersicht
Beschreibung
2,3,6-Trimethylaniline is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,6-Trimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-Trimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Azomethinen und Metallkomplexen
2,3,6-Trimethylanilin: wird bei der Synthese von Azomethinen verwendet, die dann zur Bildung von Komplexen mit Metallen wie Zink (Zn) eingesetzt werden. Diese Komplexe werden auf ihre Struktur und ihre photolumineszierenden Eigenschaften untersucht, die potenzielle Anwendungen in der Optoelektronik haben .
Organische Optoelektronik
Die aus This compound gewonnenen Metallkomplexe sind für die Entwicklung organischer optoelektronischer Bauelemente von Bedeutung. Sie werden zur Herstellung von Emittern mit hoher Stabilität und Effizienz eingesetzt, was Vorteile in Bezug auf den Stromverbrauch und die Farbhelligkeit bietet .
Katalyse
Azomethin-Komplexe, die This compound enthalten, finden Anwendungen in der Katalyse, insbesondere bei der Epoxidierung und Oxidation von Olefinen. Diese katalytischen Prozesse sind entscheidend für die Synthese verschiedener organischer Verbindungen .
Bioabbaubare Polymere
Im Bereich der Polymerwissenschaften ist This compound an der Synthese von bioabbaubaren Polymeren beteiligt. Es wird bei der Ringöffnungs-Polymerisationsreaktion von racemischem Lactid verwendet, die für die Herstellung von Polylactiden als Alternative zu traditionellen Polymeren unerlässlich ist .
Farbstoffvorläufer
This compound: dient als Vorläufer für Farbstoffe. Es durchläuft verschiedene Reaktionen, um Verbindungen zu bilden, die bei der Herstellung von Farbstoffen für histochemische Studien eine wichtige Rolle spielen .
Ligandsynthse
Diese Verbindung ist auch bei der Herstellung sperriger Liganden wichtig. Sie reagiert mit anderen organischen Molekülen zu Liganden, die in Komplexierungsreaktionen in der anorganischen Chemie eingesetzt werden .
Medizinische Chemie
Aufgrund seiner strukturellen Eigenschaften wird This compound auf seine biologische Aktivität untersucht. Es ist ein Baustein bei der Synthese von Verbindungen mit potenziellen antibakteriellen, antifungalen und Antikrebs-Eigenschaften .
Protistenzide Aktivität
Interessanterweise zeigen einige Derivate von This compound eine signifikante protistenzide Aktivität. Dies eröffnet Möglichkeiten für die Forschung in der Parasitologie und die Entwicklung von Behandlungen gegen Protozoeninfektionen .
Eigenschaften
IUPAC Name |
2,3,6-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-5-7(2)9(10)8(6)3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMPFSKGDPKPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474750 | |
| Record name | 2,3,6-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-21-1 | |
| Record name | 2,3,6-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)

![Methyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B1600521.png)
![5,8-Diazaspiro[3.5]nonane](/img/structure/B1600522.png)

